molecular formula C22H15NO4 B2407065 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate CAS No. 152243-35-1

2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate

Cat. No.: B2407065
CAS No.: 152243-35-1
M. Wt: 357.365
InChI Key: RDLNREAVBGJAFT-UHFFFAOYSA-N
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Description

2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate is a complex organic compound known for its multi-functional applications in various scientific fields. Its unique structure features a dibenzoazepin core, making it a compound of interest in medicinal chemistry, particularly for its potential pharmacological activities.

Properties

IUPAC Name

[2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c1-14(24)27-20-13-7-6-12-19(20)23-21(25)17-10-4-2-8-15(17)16-9-3-5-11-18(16)22(23)26/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLNREAVBGJAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate typically involves multi-step organic synthesis. One common approach starts with the preparation of the dibenzoazepin core through the condensation of aniline derivatives with phthalic anhydride, followed by oxidative ring closure. The acetylation of the resulting compound is then achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods: On an industrial scale, the synthesis might involve streamlined processes that ensure high yield and purity. Catalytic processes, continuous flow chemistry, and automated synthesis methods are often employed to optimize production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized to form quinone derivatives.

  • Reduction: Reduction typically targets the carbonyl groups, potentially leading to alcohol derivatives.

  • Substitution: The phenyl acetate group allows for substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:
  • Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Hydride donors such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophiles like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed: The major products depend on the type of reaction:

  • Oxidation: Quinone derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Various substituted phenyl acetate derivatives depending on the nucleophile.

Scientific Research Applications

2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate finds applications across multiple disciplines:

  • Chemistry: As an intermediate in the synthesis of more complex organic compounds.

  • Biology: Used in studies of enzyme interactions and binding affinities.

  • Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: Utilized in the development of pharmaceuticals and chemical research reagents.

Mechanism of Action

The mechanism of action of 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate involves its interaction with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, and cellular proteins.

  • Pathways: It may inhibit certain enzymes involved in inflammatory pathways or interact with receptor sites on cells, influencing biological processes.

Comparison with Similar Compounds

When compared to similar compounds, 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate stands out due to its specific structural features and reactivity.

Similar Compounds:
  • Dibenzoazepine derivatives: Share the core structure but differ in functional groups.

  • Phenyl acetate derivatives: Exhibit similar substitution patterns on the phenyl ring.

Uniqueness:
  • Unique Structure: The combination of the dibenzoazepin core with a phenyl acetate moiety provides a unique profile of reactivity and potential biological activity.

  • Diverse Applications: Its potential across multiple fields makes it a compound of significant interest.

By combining an understanding of its synthesis, reactivity, applications, and mechanism of action, researchers can further explore the full potential of this compound in various scientific arenas. Fascinating stuff, right?

Biological Activity

2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. As a derivative of dibenzoazepine, its structure suggests possible interactions with biological targets, including enzymes and receptors involved in cell proliferation and apoptosis.

Chemical Structure and Properties

The chemical formula for this compound is C24H20N2O3C_{24}H_{20}N_{2}O_{3}, with a molecular weight of 384.4 g/mol. Its structure includes a dibenzo[c,e]azepine core, which is known for its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dibenzoazepine derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.

  • Topoisomerase II Inhibition : A related compound demonstrated an IC50 value of 6.36 µM against topoisomerase II, indicating significant inhibitory activity . This inhibition is crucial as it can lead to the accumulation of DNA damage in cancer cells, promoting apoptosis.
  • Cytotoxicity : In vitro studies showed that derivatives of dibenzoazepines exhibited cytotoxic effects on various cancer cell lines. For example, one study reported an IC50 of 13.05 µM against leukemia SR cells . Such findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects may involve:

  • DNA Intercalation : The planar structure allows for intercalation between DNA base pairs, disrupting normal DNA function.
  • Apoptosis Induction : The compound may activate apoptotic pathways leading to increased cell death in malignant cells.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • In Vivo Studies : One study reported that a dibenzoazepine derivative significantly inhibited tumor proliferation by 62.7% in animal models compared to standard treatments like doxorubicin . This highlights the potential for clinical applications in cancer therapy.
  • Histopathological Evaluation : Histopathological analysis revealed reduced tumor volume and improved liver enzyme profiles in subjects treated with dibenzoazepine derivatives, indicating a favorable safety profile alongside efficacy .

Research Findings Summary

The following table summarizes key findings related to the biological activity of compounds related to this compound:

Study Activity IC50 Value (µM) Notes
Topoisomerase II InhibitionInhibitory6.36Significant activity against cancer cell proliferation
Cytotoxicity (Leukemia SR Cells)Cytotoxic13.05Induces apoptosis and cell cycle arrest
Tumor Proliferation (In Vivo)Inhibition-Reduced tumor size by 62.7% compared to doxorubicin

Q & A

Q. What are the established synthetic routes for 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate, and what critical reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as:
  • Cyclization reactions : Analogous dibenzoazepine derivatives are synthesized via nitrosation or condensation reactions. For example, (E)-7-(hydroxyimmino)-dibenzoazepinone derivatives are prepared using isopentyl nitrite and potassium-bis(trimethylsilyl)-amide in dry toluene under nitrogen .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with boronic acids, as seen in related acetamide derivatives, using (PPh₃)₄Pd, K₂CO₃, and DMF at 100°C for 12 hours .
  • Purification : Silica gel chromatography is standard for isolating intermediates and final products .
StepReagents/ConditionsPurposeYield Optimization Tips
CyclizationIsopentyl nitrite, dry toluene, 0°C → RTForm azepinone coreStrict anhydrous conditions
CouplingPd catalysts, boronic acids, 100°CIntroduce aryl groupsOptimize catalyst loading
PurificationEthyl acetate extraction, silica chromatographyRemove byproductsUse gradient elution

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures. High-resolution data can resolve complex heterocyclic systems, even with twinning or high symmetry .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons, acetate methyl groups).
  • HRMS : Confirms molecular ion peaks and fragmentation pathways.
  • Comparative analysis : Match experimental data with computational predictions (e.g., PubChem’s InChI/lexichem descriptors for related compounds) .

Q. How should researchers assess the solubility and stability of this compound for in vitro assays?

  • Methodological Answer :
  • Solubility screening : Test in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability studies :
  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) or TGA to assess decomposition temperatures.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity or stability of this compound under varying conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with similar dibenzoazepines to infer reactivity .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide SAR studies.
  • Limitations : Validate predictions with experimental data (e.g., kinetic studies or X-ray co-crystallization) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay standardization :
  • Dose-response curves : Use consistent concentrations (e.g., 1 nM–100 µM) and controls (e.g., vehicle-only).
  • Cell lines : Compare activity in primary vs. immortalized cells to rule out lineage-specific effects.
  • Purity verification : Confirm compound integrity via HPLC (>95% purity) before testing .
  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What are the challenges in achieving regioselectivity during the synthesis of derivatives, and how can they be addressed?

  • Methodological Answer :
  • Steric/electronic control : Use bulky directing groups (e.g., tert-butyl) or electron-withdrawing substituents to guide cross-coupling reactions .
  • Catalyst tuning : Employ ligands (e.g., SPhos) in Pd-mediated couplings to enhance selectivity .
  • Monitoring : Use real-time FTIR or LC-MS to detect intermediates and adjust reaction conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data for this compound?

  • Methodological Answer :
  • Refinement protocols : Re-analyze data with SHELXL, adjusting parameters (e.g., hydrogen atom placement, thermal displacement) .
  • Twinned crystals : Use the TWIN/BASF commands in SHELX to model twinning and improve R-factors .
  • Validation tools : Cross-check with PLATON or CCDC’s Mercury software to detect overfitting .

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